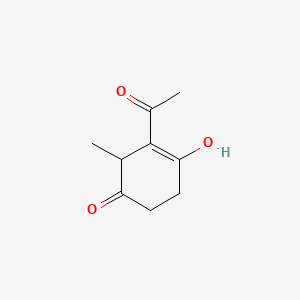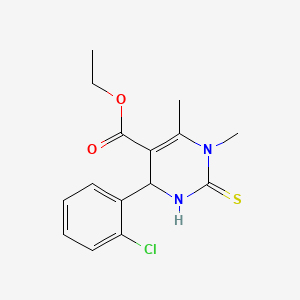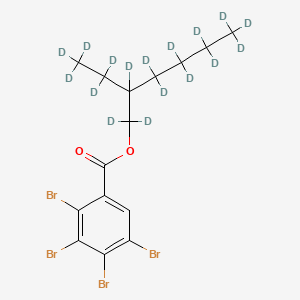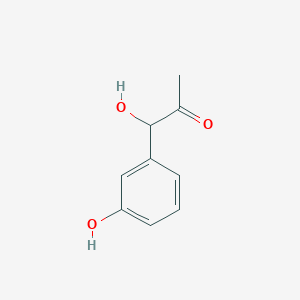
1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H10O3 It is known for its unique structure, which includes a hydroxy group attached to both the phenyl ring and the propanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyacetophenone with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-hydroxyacetophenone, formaldehyde
Conditions: Basic medium (e.g., sodium hydroxide), room temperature
Procedure: The reactants are mixed and stirred at room temperature until the reaction is complete. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde.
Reduction: Formation of 1-(3-hydroxyphenyl)propan-2-ol.
Substitution: Formation of 1-(3-alkoxyphenyl)propan-2-one or 1-(3-acetoxyphenyl)propan-2-one.
Applications De Recherche Scientifique
1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
1-Hydroxy-1-phenylpropan-2-one: Lacks the additional hydroxy group on the phenyl ring.
3-Hydroxyacetophenone: Contains a hydroxy group on the phenyl ring but lacks the hydroxy group on the propanone chain.
4-Hydroxyphenylacetone: Similar structure but with the hydroxy group in the para position.
Uniqueness: 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one is unique due to the presence of hydroxy groups on both the phenyl ring and the propanone chain
Propriétés
Formule moléculaire |
C9H10O3 |
|---|---|
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
1-hydroxy-1-(3-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H10O3/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,1H3 |
Clé InChI |
DQKWSNSMBHOHLP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


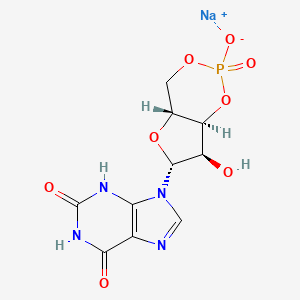
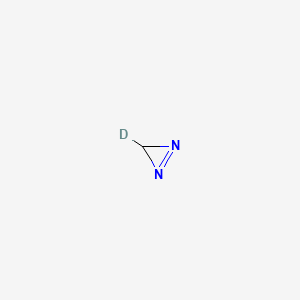
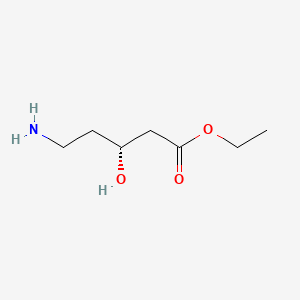

![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
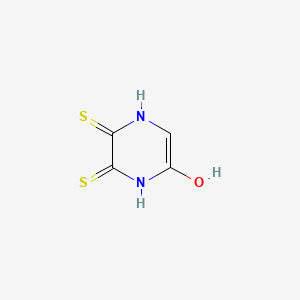
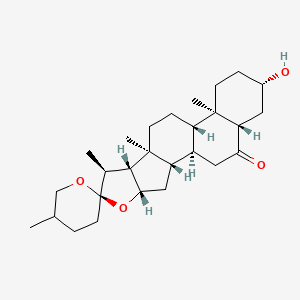
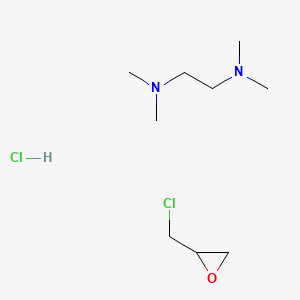
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
